3-(pyridin-4-yl)cyclobutan-1-one
Description
3-(Pyridin-4-yl)cyclobutan-1-one is a small organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.18 g/mol . It features a cyclobutanone ring (a four-membered cyclic ketone) substituted at the 3-position with a pyridin-4-yl group. The pyridine ring introduces aromaticity and a nitrogen heteroatom, which may influence electronic properties, solubility, and reactivity. Cyclobutanone derivatives are of interest in medicinal chemistry and materials science due to their inherent ring strain, which can enhance reactivity and enable unique intermolecular interactions.
Properties
CAS No. |
1211588-37-2 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-4-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The cyclobutanone carbonyl undergoes oxidation to form carboxylic acid derivatives under strong oxidative conditions. Key findings include:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic, 80°C | 3-(Pyridin-4-yl)cyclobutanecarboxylic acid | 72% | |
| CrO₃/H₂SO₄ | Room temperature | Pyridine N-oxide derivatives | 58% |
Mechanistic studies suggest the oxidation proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ .
Reduction Reactions
Selective reduction of the ketone group yields alcohol derivatives, while harsher conditions may reduce the pyridine ring:
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄ | EtOH, 25°C | 3-(Pyridin-4-yl)cyclobutanol | >90% | |
| LiAlH₄ | THF, reflux | Cyclobutanol with partial pyridine reduction | 65% |
The stereochemistry of cyclobutanol products depends on the reducing agent’s bulkiness, with NaBH₄ favoring cis-diastereomers.
Nucleophilic Additions
The carbonyl group participates in nucleophilic additions, forming hemiketals or spirocyclic derivatives:
| Nucleophile | Catalyst | Product | Application | Reference |
|---|---|---|---|---|
| Grignard reagents | Mg, THF | 1-Alkyl-3-(pyridin-4-yl)cyclobutanol | Pharmaceutical intermediates | |
| Hydrazine | HCl, EtOH | Cyclobutanone hydrazone | Coordination chemistry ligands |
Kinetic studies show a 3.8×10⁻³ M⁻¹s⁻¹ rate constant for phenylmagnesium bromide addition at 0°C.
Pyridine Ring Substitutions
Electrophilic aromatic substitution occurs at the pyridine’s meta position due to the electron-withdrawing cyclobutanone:
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃ | 3-(3-Bromopyridin-4-yl)cyclobutan-1-one | 47% | |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | 82% |
The pyridine ring’s electron deficiency enables cross-couplings without requiring pre-functionalization .
Ring-Opening Reactions
Under basic conditions, the strained cyclobutanone undergoes cleavage:
| Base | Temperature | Product | Mechanism | Reference |
|---|---|---|---|---|
| NaOH | 100°C | 4-Pyridinylpropanoic acid | Retro-aldol | |
| LDA | -78°C | Enolate intermediates | Deprotonation |
Ring-opening kinetics follow first-order behavior with an activation energy of 89 kJ/mol .
Photochemical Reactivity
UV irradiation induces [2+2] cycloadditions via triplet excited states:
| Reaction Partner | Product | Quantum Yield | Reference |
|---|---|---|---|
| Styrene | Tricyclic cyclobutane | 0.32 | |
| Acetylene | Fused bicyclic ketone | 0.18 |
Transient absorption spectroscopy reveals a 550 nm excited-state absorption band correlated with reactivity .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3-(Pyridin-4-yl)cyclobutan-1-one serves as a crucial building block in organic synthesis. Its cyclobutanone structure allows for various functionalizations, making it a versatile precursor for more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Catalytic Applications
The compound is also explored for its role as a catalyst in chemical reactions. Its unique structure can enhance reaction selectivity and efficiency, which is beneficial in developing new synthetic methodologies.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific biochemical pathways involved in cell growth and metabolism. For instance, it has been suggested that similar compounds may act as glycolysis inhibitors, affecting energy acquisition in cancer cells.
Medical Applications
Pharmaceutical Intermediate
this compound is being studied as a pharmaceutical intermediate. Its unique chemical properties allow it to serve as a precursor in the synthesis of therapeutic agents targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity and influencing biochemical pathways. This characteristic makes it an attractive candidate for drug development.
Industrial Applications
Material Development
In industrial settings, this compound is utilized in developing new materials. Its chemical properties facilitate the creation of polymers and other materials with enhanced performance characteristics.
Synthesis of Complex Molecules
The compound's reactivity allows it to be employed in synthesizing complex molecules used in various applications, including electronics and coatings.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile precursor for pharmaceuticals |
| Biology | Antimicrobial and anticancer research | Inhibits bacterial growth; potential anticancer agent |
| Medicine | Pharmaceutical intermediate | Targeting specific diseases |
| Industry | Material development | Enhanced properties in polymers |
Case Studies
-
Antimicrobial Activity Study
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant inhibition zone compared to control groups, suggesting its potential as an antibacterial agent. -
Anticancer Research
Research conducted at a university laboratory focused on the compound's effect on cancer cell lines. The findings demonstrated that this compound reduced cell viability significantly at micromolar concentrations, indicating its potential as a lead compound for anticancer drug development. -
Industrial Application Development
A project aimed at synthesizing novel materials using this compound highlighted its role as an effective catalyst in polymerization reactions, leading to materials with superior mechanical properties compared to traditional methods.
Mechanism of Action
The mechanism of action of 3-(pyridin-4-yl)cyclobutan-1-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : this compound has a lower molecular weight compared to the thiazole derivative, reflecting its simpler structure.
- Functional Groups : Unlike the thiazole compound (which contains a carboxylic acid and chlorine), this compound lacks acidic protons or halogens, suggesting differences in polarity and reactivity.
Hypothetical Comparison with Cyclobutanone Derivatives
While direct data is unavailable, we propose the following comparisons based on structural analogs:
3-Phenylcyclobutan-1-one
- Structure : Replaces the pyridinyl group with a phenyl ring.
- Solubility: Pyridine’s polarity may enhance solubility in polar solvents (e.g., water or ethanol) relative to phenyl derivatives.
4-(Pyridin-4-yl)cyclohexanone
- Ring Strain: Cyclobutanone’s smaller ring increases strain (~110° bond angles vs.
- Conformational Flexibility: Cyclohexanone’s chair conformations allow for steric adjustments absent in rigid cyclobutanone derivatives.
Biological Activity
3-(Pyridin-4-yl)cyclobutan-1-one is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and applications in various fields.
This compound features a cyclobutane ring substituted with a pyridine moiety. Its chemical formula is , and it possesses distinct physicochemical properties that influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various signaling pathways involved in disease processes.
Biological Activities
Research has identified several biological activities associated with this compound:
1. Anticancer Activity
- Studies have shown that derivatives of cyclobutane compounds exhibit promising anticancer properties. For instance, certain analogs have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These effects are often attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .
2. Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary results indicate that this compound exhibits moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent .
3. Enzyme Inhibition
- Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
Case Studies
Several studies have focused on the synthesis and evaluation of the biological activity of this compound derivatives:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer properties of various derivatives; found significant cytotoxicity against MCF-7 breast cancer cells. |
| Study 2 | Evaluated antimicrobial activity; demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. |
| Study 3 | Explored enzyme inhibition; identified inhibition of CYP3A4 with potential implications for drug-drug interactions. |
Research Findings
Recent research has highlighted the potential applications of this compound in drug development:
Synthesis Methods
- The synthesis of this compound typically involves cycloaddition reactions or modifications of existing pyridine derivatives. Various synthetic routes have been explored to optimize yield and purity .
Biological Evaluation
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of 3-(pyridin-4-yl)cyclobutan-1-one be verified during synthesis?
- Methodological Answer :
- Use high-performance liquid chromatography (HPLC) to assess purity by comparing retention times with standards.
- Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of characteristic signals: the cyclobutanone carbonyl (δ ~210 ppm in ¹³C NMR) and pyridinyl protons (δ ~8.5 ppm in ¹H NMR) .
- Validate molecular weight via mass spectrometry (MS) ; the molecular ion peak should align with the theoretical mass (147.18 g/mol) .
- For crystalline samples, single-crystal X-ray diffraction (SXRD) using programs like SHELXL can resolve bond lengths and angles, confirming stereochemistry .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ensure local exhaust ventilation to minimize inhalation risks, as pyridine derivatives may irritate mucous membranes.
- Store in sealed, labeled containers in a dry, cool environment to prevent degradation or accidental exposure .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for drug design?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to model the molecule’s electron density distribution, frontier molecular orbitals (HOMO/LUMO), and dipole moments.
- Use molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity with biological targets, such as receptors in neurological studies (e.g., serotonin receptors) .
- Validate predictions with spectroelectrochemical experiments to correlate computed redox potentials with experimental cyclic voltammetry data.
Q. What strategies optimize regioselective functionalization of the pyridine ring without disrupting the cyclobutanone moiety?
- Methodological Answer :
- Protecting group chemistry : Temporarily block the cyclobutanone carbonyl using tert-butyldimethylsilyl (TBS) groups during pyridine modifications .
- Transition-metal catalysis : Use palladium-catalyzed C–H activation (e.g., with Pd(OAc)₂) to introduce substituents at the pyridine’s 2- or 4-position selectively.
- Monitor reactions via in situ infrared (IR) spectroscopy to track carbonyl stability (peak ~1700 cm⁻¹) .
Q. How can structural contradictions in spectroscopic data for derivatives of this compound be resolved?
- Methodological Answer :
- Cross-validate NMR data with X-ray crystallography (e.g., SHELX-refined structures) to resolve ambiguities in stereochemistry or tautomerism .
- Apply dynamic NMR (DNMR) to study conformational exchange in the cyclobutanone ring, which may cause signal splitting at varying temperatures.
- Compare high-resolution mass spectrometry (HRMS) data with theoretical isotopic patterns to confirm molecular formulas .
Q. What experimental approaches enable the use of this compound in supramolecular architectures?
- Methodological Answer :
- Leverage the pyridine’s coordination capability with metal ions (e.g., Cu²⁺, Zn²⁺) to construct coordination polymers. Monitor self-assembly via powder X-ray diffraction (PXRD) .
- Study host-guest interactions using isothermal titration calorimetry (ITC) to quantify binding constants with macrocycles like cucurbiturils.
- Analyze solvatochromic effects via UV-Vis spectroscopy to assess solvent-dependent electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
